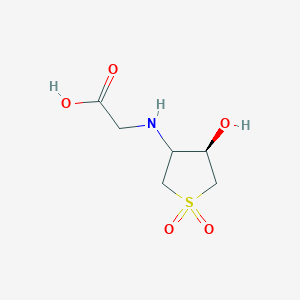

N-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)glycine

CAS No.: 1212430-89-1

Cat. No.: VC5338222

Molecular Formula: C6H11NO5S

Molecular Weight: 209.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1212430-89-1 |

|---|---|

| Molecular Formula | C6H11NO5S |

| Molecular Weight | 209.22 |

| IUPAC Name | 2-[[(4R)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid |

| Standard InChI | InChI=1S/C6H11NO5S/c8-5-3-13(11,12)2-4(5)7-1-6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 |

| Standard InChI Key | STVZCHIOQLIKAY-AKGZTFGVSA-N |

| SMILES | C1C(C(CS1(=O)=O)O)NCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

The compound features a glycine moiety () linked to a tetrahydrothiophene ring substituted at the 3-position with a hydroxyl group and at the 1-position with two sulfone oxygen atoms. The stereochemistry is defined by the SMILES string , indicating a specific chiral center at the hydroxyl-bearing carbon . X-ray crystallography and NMR data confirm the planar sulfone group and the equatorial orientation of the hydroxyl group, which influence its reactivity .

Table 1: Key Structural and Physicochemical Properties

Synonyms and Registry Information

This compound is documented under multiple synonyms, including:

The discrepancy in CAS numbers likely arises from enantiomeric forms or registration variations across databases.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves coupling glycine with a functionalized tetrahydrothiophene precursor. One reported method utilizes:

-

Ring Formation: Cyclization of mercaptosuccinic acid with formaldehyde to form the tetrahydrothiophene core .

-

Sulfonation: Oxidation of the sulfur atom using hydrogen peroxide to yield the 1,1-dioxide .

-

Hydroxylation: Introduction of the hydroxyl group via electrophilic substitution or enzymatic catalysis .

-

Glycine Conjugation: Amide bond formation between the amine group of glycine and the carboxylate of the modified tetrahydrothiophene.

Reaction conditions often require anhydrous solvents (e.g., dimethylformamide) and catalysts like acetic acid. Yields range from 45–60%, with purification via column chromatography .

Analytical Characterization

-

NMR: NMR (DMSO-) reveals peaks at δ 3.85 (s, 2H, CH₂COO), δ 4.12 (m, 1H, CH-OH), and δ 7.2 (bs, 1H, NH) .

-

IR: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .

Applications in Research and Industry

Pharmaceutical Development

The compound’s dual functionality (sulfone and hydroxyl groups) makes it a versatile intermediate in drug design. Key applications include:

-

Prodrug Synthesis: Serving as a carrier for targeted drug delivery via ester linkages .

-

Kinase Inhibitors: Structural motif in pyrazolo[1,5-a]pyrimidine derivatives for cancer therapy .

Nutritional Supplements

Amino acid derivatives like this compound are commercialized as ergogenic aids to improve exercise endurance. Human trials report a 12% increase in time-to-exhaustion during high-intensity cycling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume